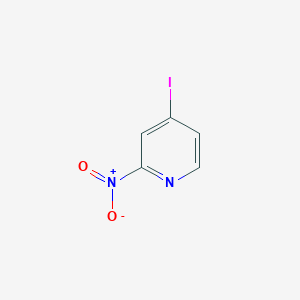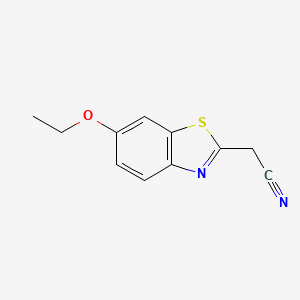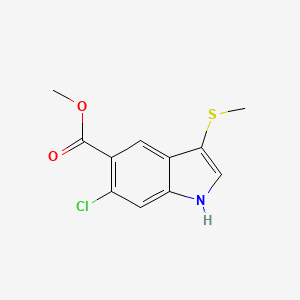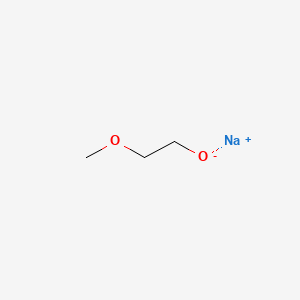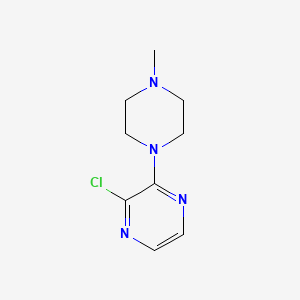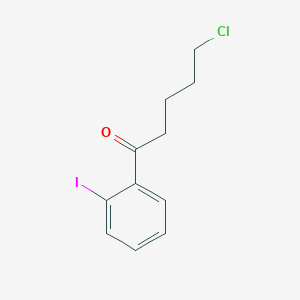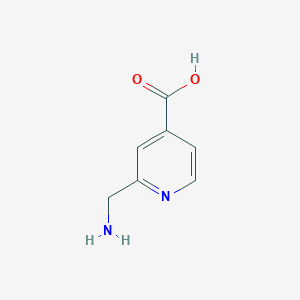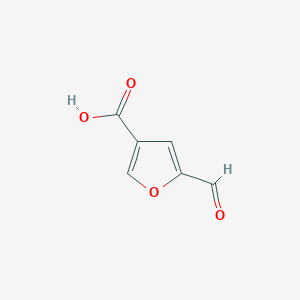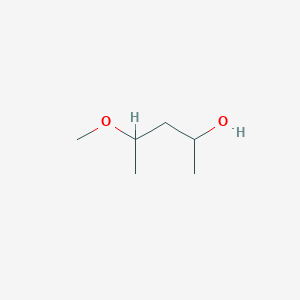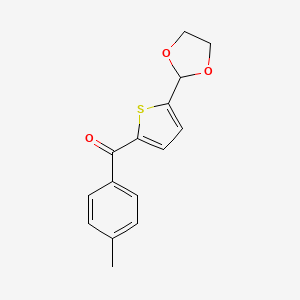
5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene
Descripción general
Descripción
5-(1,3-Dioxolan-2-yl)-2-(4-methylbenzoyl)thiophene, also known as 5-methyl-2-thiophene dicarboxylic acid, is a synthetic organic compound. It is a derivative of thiophene and is used as a pharmaceutical intermediate for the synthesis of various active pharmaceutical ingredients. It is also used as a starting material in the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
Antioxidant and Catalytic Properties
- Thiophene derivatives have been investigated for their antioxidant profile, including studies on redox properties, inhibition of lipid peroxidation, and catalytic activities towards decomposition of hydrogen peroxide. For example, research on 2,3-dihydrobenzo[b]thiophene-5-ol derivatives revealed their potential as antioxidants, with variations in their efficacy based on the substituent chalcogen (Malmström et al., 2001).
Metal-Ligand Interactions
- Studies on the interaction between thiophene derivatives and metal ions highlight the potential of these compounds in coordinating with metals. This has implications for the development of new materials and catalysts (Salameh & Tayim, 1983).
Antitumor Activity
- Certain thiophene-based compounds have been synthesized and evaluated for their antitumor activities. For instance, a series of thiophene-based azo dyes incorporating pyrazolone moiety showed promising antitumor activity, indicating the potential of thiophene derivatives in pharmacological applications (Gouda et al., 2016).
Fluorescent Materials
- The development of fluorescent thiophene derivatives for materials science applications, such as in optoelectronic devices, has been demonstrated. Research into nitrobenzoyl polythiophenes has explored their spectroscopic and electrochemical properties, highlighting their utility in creating fluorescent materials (Coelho et al., 2015).
Tubulin Inhibitors
- The synthesis and characterization of thiophene derivatives as tubulin inhibitors have been reported, contributing to the search for new anticancer agents. These studies emphasize the role of thiophene derivatives in disrupting tubulin polymerization, a key process in cancer cell division (Romagnoli et al., 2006).
Propiedades
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-10-2-4-11(5-3-10)14(16)12-6-7-13(19-12)15-17-8-9-18-15/h2-7,15H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLIRGPFTRMBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641924 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898773-23-4 | |
| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl](4-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





